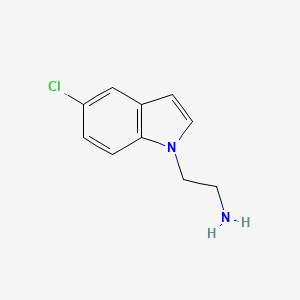

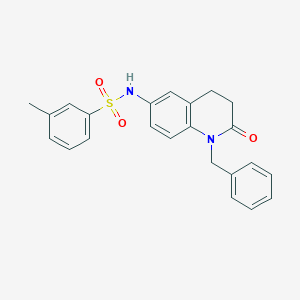

![molecular formula C10H12O5S B2414684 Methyl [(4-methoxyphenyl)sulfonyl]acetate CAS No. 53848-52-5](/img/structure/B2414684.png)

Methyl [(4-methoxyphenyl)sulfonyl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl [(4-methoxyphenyl)sulfonyl]acetate” is a chemical compound . It is related to “Methyl 4-methoxyphenylacetate”, which is part of the Alfa Aesar product portfolio .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the reaction of 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, and other compounds with trimethylgallium yielded dimeric complexes . Another study discussed the synthesis of hydroxylated (E)-stilbenes by reacting with substituted benzaldehydes via Perkin reaction .Molecular Structure Analysis

The molecular structure of “Methyl [(4-methoxyphenyl)sulfonyl]acetate” is related to compounds like “Methyl (4-{[(4-methoxyphenyl)sulfonyl]oxy}phenyl)acetate” and “{(4-Methoxyphenyl)sulfonylamino}acetate” which have molecular formulas of C16H16O6S and C10H12NO5S respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic substitution . For instance, many reagents used to achieve substitutions are familiar in connection with electrophilic addition reactions to alkenes . Another study discussed the use of acetals as protecting groups in organic synthesis .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

Methyl 4-methoxyphenylacetate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, including pharmaceuticals. Its ester functionality allows for diverse chemical transformations, such as acylation reactions. In medicinal chemistry, derivatives of this compound may exhibit bioactivity, making it an interesting scaffold for drug development .

Pyrrole Derivatives and Heterocyclic Compounds

Pyrrole-containing compounds play a crucial role in drug discovery. Methyl 4-methoxyphenylacetate can be utilized to synthesize pyrrole derivatives, which are prevalent in hetero-aromatics. These derivatives often possess interesting biological properties, making them targets for further investigation .

作用機序

The mechanism of action for similar compounds often involves their stability and lack of reactivity in neutral to strongly basic environments . For instance, as long as they are not treated by acids, especially aqueous acid, acetals exhibit all the lack of reactivity associated with ethers in general .

Safety and Hazards

特性

IUPAC Name |

methyl 2-(4-methoxyphenyl)sulfonylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-14-8-3-5-9(6-4-8)16(12,13)7-10(11)15-2/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYRZESINCHUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(4-methoxyphenyl)sulfonyl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

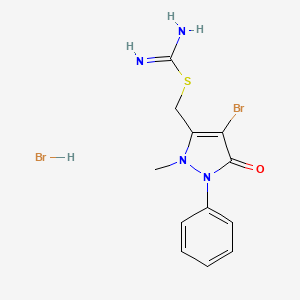

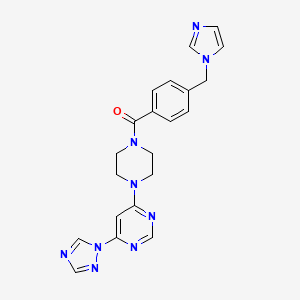

![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)

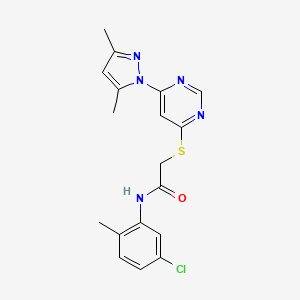

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2414603.png)

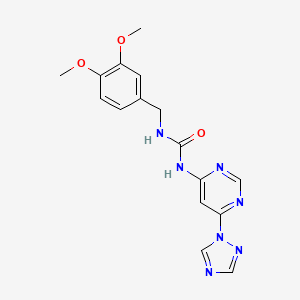

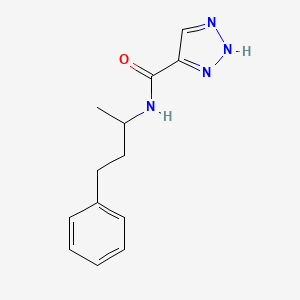

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)

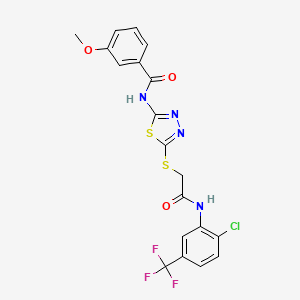

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)